DS19161384 benzimidazole derivative structure activity relationship
DS19161384 benzimidazole derivative structure activity relationship
The following technical guide details the structure-activity relationship (SAR), mechanism of action, and experimental protocols for DS19161384 (Compound 3g), a novel benzimidazole-based PPARγ modulator developed by Daiichi Sankyo.
Technical Whitepaper on Structure-Activity Relationships & Pharmacodynamics
Executive Summary
DS19161384 (also identified as Compound 3g in literature) is a potent, orally available Selective PPARγ Modulator (SPPARM) designed to treat Type 2 Diabetes Mellitus (T2DM). Unlike full agonists (thiazolidinediones, e.g., Rosiglitazone) which are associated with severe side effects like peripheral edema, bone fractures, and weight gain, DS19161384 functions as an intermediate agonist . It selectively recruits specific cofactors to the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Ligand Binding Domain (LBD), decoupling the antidiabetic efficacy from the adverse effect profile.
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Target: PPARγ (Nuclear Receptor Subfamily 1 Group C Member 3).[1]
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Mechanism: Partial/Intermediate Agonism; Selective Cofactor Recruitment.[2]
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Key Structural Feature: 7-Fluoro-benzimidazole core with a 2,6-dimethylpyridine tail.
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PDB Entry: (Crystal structure of PPARγ-LBD complexed with DS19161384).
Chemical Architecture & Binding Mode
The pharmacological superiority of DS19161384 stems from its unique binding topology within the PPARγ LBD.
Pharmacophore Breakdown
The molecule can be dissected into four distinct pharmacophoric elements:
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Acidic Head (Benzoic Acid): Forms critical hydrogen bonds with Tyr473 , His323 , and His449 in the hydrophilic pocket (Arm I). This mimics the carboxylic acid of endogenous ligands (fatty acids).
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Linker (Methoxy Bridge): Provides the necessary flexibility and distance to span the LBD Y-shaped pocket.
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Core Scaffold (Benzimidazole): A rigid, planar spacer that replaces the central benzene/pyridine rings of earlier generations (e.g., DS-6930).
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Hydrophobic Tail (2,6-Dimethylpyridine): Occupies the hydrophobic pocket (Arm II/III), stabilizing the ligand-receptor complex via van der Waals interactions.
Binding Mode Visualization (DOT)
The following diagram illustrates the interaction network within the PPARγ binding pocket.
Figure 1: Pharmacophoric interaction map of DS19161384 within the PPARγ LBD.
Structure-Activity Relationship (SAR)
The optimization of DS19161384 from its predecessor, DS-6930, was driven by the need to improve metabolic stability and in vivo potency without restoring full agonism (which correlates with side effects).
The Benzimidazole Core Transition
Early derivatives utilized indole or simple phenyl cores. The transition to benzimidazole offered:
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Improved Solubility: The basic nitrogen (pKa ~5.5) modulates physicochemical properties.
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Hydrogen Bond Acceptor: The N3 nitrogen can participate in water-mediated H-bonds within the pocket.
The Critical 7-Fluoro Substitution
The most pivotal discovery in this series was the introduction of the fluorine atom at the C7 position of the benzimidazole ring.
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Observation: 4'-Alkoxy substitutions (common in other series) failed to show in vivo efficacy despite in vitro potency.
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Solution: The 7-Fluoro group (DS19161384) restored in vivo activity.[1][2][3][4]
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Mechanistic Insight: The fluorine atom likely protects the metabolically labile positions on the benzimidazole ring (blocking oxidation) and induces a specific conformation that favors the "intermediate" active state of Helix 12, preventing the recruitment of co-activators associated with fluid retention.
The Pyridine Tail Optimization
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DS19161384: Shifted to a 3-pyridine or 4-pyridine orientation, specifically the 2,6-dimethylpyridin-3-yl moiety.
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Effect: This steric bulk fills the hydrophobic sub-pocket more efficiently than a simple phenyl ring, increasing binding affinity (
) while maintaining the partial agonist profile ( ).
SAR Data Summary
| Compound | Core Structure | R-Group (Tail) | EC50 (nM) | Emax (%) | In Vivo Efficacy |
| Rosiglitazone | TZD | N/A | ~40 | 100 | High (Side Effects) |
| DS-6930 | Benzimidazole | 2-Pyridine | 180 | 65 | Moderate |
| Analog A | Benzimidazole | 4'-Alkoxy | 210 | 70 | Poor (Metabolic Liab.) |
| DS19161384 | 7-F-Benzimidazole | 2,6-Dimethyl-3-Py | 246 | 76 | Robust |
Mechanism of Action: Selective Cofactor Recruitment
DS19161384 operates via a distinct transcriptional mechanism compared to TZDs.
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Binding: Ligand enters the LBD.
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Helix 12 Stabilization: Unlike Rosiglitazone, which rigidly locks Helix 12 in an "active" conformation allowing strong co-activator (SRC-1, CBP) binding, DS19161384 induces a dynamic, intermediate stabilization.
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Cofactor Selectivity: It efficiently recruits co-factors required for glucose metabolism genes (e.g., Glut4, Adipoq) but weakly recruits those driving adipogenesis and fluid retention.
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Phosphorylation Blockade: It inhibits the Cdk5-mediated phosphorylation of PPARγ at Ser273, a key marker of insulin resistance, without full transcriptional activation.
Figure 2: Mechanism of Action pathway demonstrating selective modulation.
Experimental Protocols
To validate the SAR and efficacy of benzimidazole derivatives like DS19161384, the following protocols are established standards.
Chemical Synthesis (Benzimidazole Formation)
Objective: Construct the 7-fluoro-1-methylbenzimidazole core.
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Starting Material: 2,3-Difluoro-nitrobenzene.
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Step A (SNAr): React with 2,6-dimethylpyridin-3-ol in the presence of a base (
, DMF, ) to displace the 3-fluoro group. -
Step B (Amine Introduction): React the intermediate with methylamine (SNAr) to displace the 2-fluoro group, yielding the nitro-aniline precursor.
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Step C (Reduction): Hydrogenation (
, Pd/C) or Fe/NH4Cl reduction to form the N-methyl-phenylenediamine. -
Step D (Cyclization): Condensation with a glycolic acid derivative (e.g., 2-(3-(methoxycarbonyl)phenoxy)acetic acid) using a coupling agent (HATU) or acid catalysis (HCl/reflux) to close the imidazole ring.
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Step E (Hydrolysis): Saponification (LiOH, THF/Water) to release the free benzoic acid.
PPARγ Binding Assay (TR-FRET)
Objective: Determine binding affinity (
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Reagents: Lanthanide-labeled anti-GST antibody, GST-tagged PPARγ-LBD, Fluorescent tracer ligand.
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Protocol:
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Incubate GST-PPARγ-LBD (5 nM) with Tb-anti-GST antibody (2 nM) in assay buffer (PBS, 0.1% BSA, 1 mM DTT).
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Add serial dilutions of DS19161384.
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Add Fluorescent Tracer (e.g., Fluormone™ Pan-PPAR Green).
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Incubate for 2 hours at room temperature in the dark.
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Measure TR-FRET emission ratio (520 nm / 495 nm) using a plate reader.
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Validation: Rosiglitazone (
nM) must be used as a positive control.
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Cell-Based Luciferase Reporter Assay
Objective: Measure transcriptional efficacy (
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Cell Line: CV-1 or HEK293 cells.
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Plasmids: PPRE-Luc (Reporter), pcDNA-PPARγ (Expression vector), pRL-CMV (Renilla control).
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Protocol:
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Transiently transfect cells with plasmid mixture using Lipofectamine.
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After 24h, treat cells with DS19161384 (0.1 nM - 10 µM) in stripped serum media.
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Incubate for 24h.
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Lyse cells and add Dual-Luciferase® reagent.
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Normalize Firefly luminescence to Renilla luminescence.
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Analysis: Plot dose-response curve. DS19161384 should show ~70-80% maximal activity relative to Rosiglitazone (100%).
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References
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Shinozuka, T., et al. (2019).[1][2][4] "Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930." ACS Medicinal Chemistry Letters, 10(3), 358–362. Link
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RCSB Protein Data Bank. (2019). "Crystal structure of the PPARgamma-LBD complexed with compound 3g (DS19161384)." PDB Entry 6IZN. Link
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Choi, J. H., et al. (2010). "Anti-diabetic drugs inhibit obesity-linked phosphorylation of PPARgamma by Cdk5." Nature, 466(7305), 451–456. Link
